

# Application Note: Characterization of Inulobiose using Nuclear Magnetic Resonance (NMR) Spectroscopy

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## Compound of Interest

Compound Name: *Inulobiose*

Cat. No.: *B1615858*

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## Abstract

**Inulobiose**, a fructooligosaccharide (FOS) composed of two fructose units, is a molecule of interest in the food and pharmaceutical industries for its potential prebiotic properties. Accurate structural characterization is crucial for its identification, purity assessment, and functional studies. This application note provides a detailed protocol for the characterization of **inulobiose** using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies cover sample preparation, data acquisition for  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, and HMBC experiments, and a strategy for data analysis to achieve complete structural elucidation.

## Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique for the structural elucidation of carbohydrates. For complex molecules like disaccharides, where chemical shift dispersion can be limited, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.[1] [2] **Inulobiose** (1-O- $\beta$ -D-fructofuranosyl-D-fructose) presents a unique analytical challenge as the reducing terminal fructose residue can exist in equilibrium between its fructopyranosyl and fructofuranosyl forms in solution.[3] This results in a more complex NMR spectrum than would be expected from a single structure. This note details the application of various NMR techniques to fully characterize these forms.

## Application

This protocol is intended for researchers, scientists, and drug development professionals involved in:

- Quality control and purity assessment of **inulobiose** products.
- Structural confirmation of enzymatically or synthetically produced fructooligosaccharides.[4]
- Metabolic studies involving fructans and their derivatives.
- Development of carbohydrate-based therapeutics.

## Materials and Equipment

- Sample: **Inulobiose**, lyophilized powder.
- Solvent: Deuterium oxide (D<sub>2</sub>O, 99.95%).[5]
- Internal Standard (optional): Sodium [2,2,3,3-<sup>2</sup>H<sub>4</sub>]-3-(trimethylsilyl)-propanoate (TSP) for <sup>1</sup>H chemical shift referencing (δH 0.00 ppm); 1,4-dioxane for <sup>13</sup>C referencing (δC 67.40 ppm).
- NMR Tubes: High-precision 5 mm NMR tubes.
- NMR Spectrometer: 400-600 MHz spectrometer equipped with a 5 mm probe.[1][5]
- Software: Software for NMR data acquisition and processing (e.g., TopSpin, VnmrJ).

## Experimental Protocols

### Sample Preparation

- Weigh approximately 3-5 mg of lyophilized **inulobiose**.
- Dissolve the sample in 500 µL of 99.95% D<sub>2</sub>O directly in a 5 mm NMR tube.[5]
- Vortex the tube gently until the sample is fully dissolved.

- Allow the sample to equilibrate at the desired experimental temperature (e.g., 298 K) inside the spectrometer for at least 5 minutes before data acquisition to ensure thermal stability and completion of anomeric equilibration.[\[5\]](#)

## NMR Data Acquisition

The following are standard protocols that can be adapted based on the available spectrometer and sample concentration.

- Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).
- Operating Frequency: 600 MHz.[\[1\]](#)
- Temperature: 298 K.
- Scans: 64.[\[1\]](#)
- Flip Angle: 30°. [\[1\]](#)
- Acquisition Time: ~2.7 s.[\[1\]](#)
- Relaxation Delay: 2.0 s.[\[1\]](#)
- Spectral Width: ~12-16 ppm.
- Solvent Suppression: Use presaturation to suppress the residual HDO signal.
- Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
- Operating Frequency: 125 MHz (on a 500 MHz spectrometer).
- Temperature: 298 K.
- Scans: 20,000+ (Carbohydrate carbons have long relaxation times and no NOE enhancement for quaternary carbons, requiring a high number of scans).
- Relaxation Delay: 2.0 s.
- Spectral Width: ~220-250 ppm.

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds ( $^2J_{HH}$ ,  $^3J_{HH}$ ).[\[6\]](#)

- Pulse Program: Standard gradient-enhanced COSY (e.g., cosygpmf).
- Spectral Width (F1 and F2): 1,675 Hz (~3.35 ppm on a 500 MHz instrument).[\[4\]](#)
- Data Points (t2): 4096.[\[4\]](#)
- Increments (t1): 128, with linear prediction to 256.[\[4\]](#)
- Scans per Increment: 4.[\[4\]](#)
- Relaxation Delay: 1.0 s.[\[4\]](#)

The HSQC experiment correlates protons directly to the carbons they are attached to ( $^1J_{CH}$ ).

- Pulse Program: Standard gradient-enhanced, multiplicity-edited HSQC (e.g., hsqcedetgpsp), which distinguishes CH/CH<sub>3</sub> from CH<sub>2</sub> signals.[\[4\]](#)[\[5\]](#)
- $^1H$  Spectral Width (F2): ~10-12 ppm.
- $^{13}C$  Spectral Width (F1): ~100-120 ppm (focused on the carbohydrate region).
- Data Points (t2): 1024.
- Increments (t1): 128, with linear prediction to 256.
- Scans per Increment: 4.[\[4\]](#)
- Relaxation Delay: 1.0 s.[\[4\]](#)

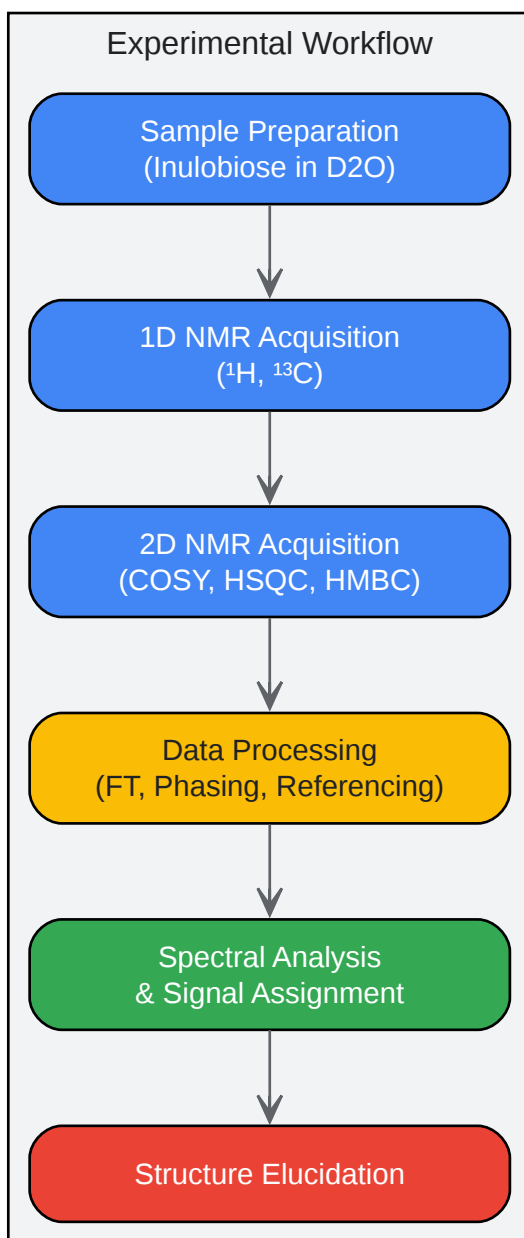
The HMBC experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds ( $^2J_{CH}$ ,  $^3J_{CH}$ ), which is critical for linking monosaccharide units across the glycosidic bond.[\[5\]](#)

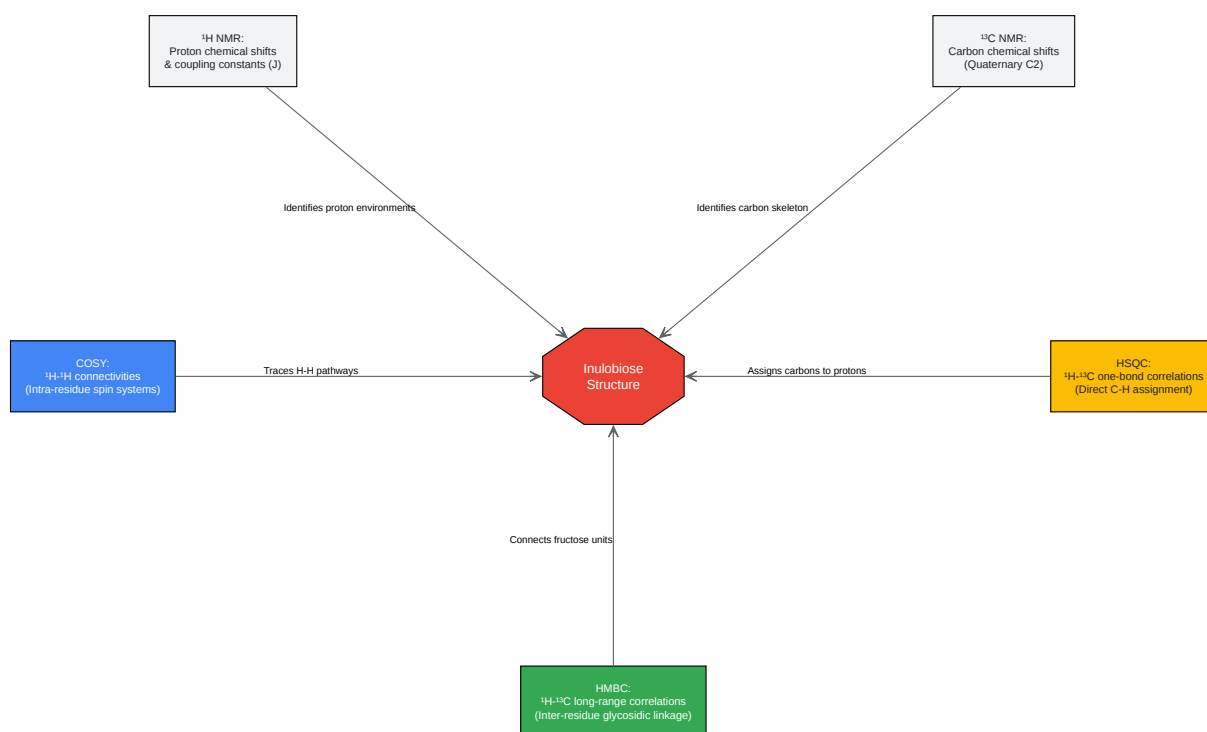
- Pulse Program: Standard gradient-enhanced HMBC (e.g., hmbcgplpndqf).[\[5\]](#)
- $^1H$  Spectral Width (F2): ~10-12 ppm.

- $^{13}\text{C}$  Spectral Width (F1): ~180-200 ppm.
- Data Points (t2): 1024.
- Increments (t1): 128, with linear prediction to 256.
- Scans per Increment: 16.[\[4\]](#)
- Relaxation Delay: 1.0 s.[\[4\]](#)

## Data Analysis and Interpretation

The structural elucidation of **inulobiose** follows a systematic analysis of the acquired NMR spectra. The general workflow and the logical contribution of each experiment are illustrated below.





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